N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O4S2 and its molecular weight is 414.92. The purity is usually 95%.
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Scientific Research Applications
Biochemical Evaluation
The synthesis and biochemical evaluation of sulfonamide compounds have shown their potential as inhibitors for specific enzymes. For example, the study by Röver et al. (1997) focused on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated high affinity for the enzyme, inhibiting its activity in vitro and in vivo, which could have implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitumor Activity
Sławiński and Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, evaluating their in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity towards specific cancer cell lines, indicating the potential for these sulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).
Antimicrobial and Antibacterial Applications
Nunna et al. (2014) explored the antimicrobial and antibacterial properties of sulfonamide compounds. Their synthesis of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide and its derivatives showed promising antibacterial and antifungal activities, highlighting the potential use of these compounds in combating microbial infections (Nunna et al., 2014).
Apoptosis-Inducing and Anticancer Properties
A study by Żołnowska et al. (2016) synthesized 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives, which showed cytotoxic activity toward various human cancer cell lines. The research indicated that certain analogues significantly contributed to anticancer activity, inducing apoptotic changes in cell morphology and increasing caspase activity, suggesting a potential pathway for cancer treatment (Żołnowska et al., 2016).
COX-2 Inhibition for Pain and Inflammation
Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom increased COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c18-16-8-7-15(13-17(16)20-10-4-11-26(20,23)24)19-25(21,22)12-9-14-5-2-1-3-6-14/h1-3,5-8,13,19H,4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBXQULGNXWPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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